
4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride
Übersicht
Beschreibung
4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula C13H20Cl2N2O2. It is a white to almost white solid that is soluble in water and slightly soluble in methanol . This compound is primarily used in organic synthesis and serves as an intermediate in the production of various pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride involves the reaction of 4-(Chloromethyl)benzoic acid with N-methyl piperazine in the presence of an acid binding agent and a solvent . The reaction mixture is then subjected to nanofiltration to remove excess reagents and by-products. Hydrogen chloride gas is introduced to the mixture, and the final product is obtained through centrifugal filtration .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process is designed to be efficient and environmentally friendly, with a high yield of over 95% and a purity of 99.8% . The use of nanofiltration membranes reduces energy consumption and allows for the recycling of raw materials .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazine ring.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: The compound is employed in the manufacture of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the context .
Vergleich Mit ähnlichen Verbindungen
- 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid hydrochloride
- 4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride
Comparison: While these compounds share structural similarities, 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride is unique in its specific applications and reactivity. The presence of the piperazine ring and the benzoic acid moiety confer distinct chemical properties, making it particularly useful in pharmaceutical synthesis and research .
Biologische Aktivität
4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride (CAS No. 354813-15-3) is an important compound in medicinal chemistry, primarily recognized as a key intermediate in the synthesis of Imatinib mesylate, a drug used for the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) . This article explores its biological activity, mechanisms, and relevant research findings.
- Molecular Formula : C13H20ClN2O2
- Molecular Weight : 270.77 g/mol
- Structure : The compound features a benzoic acid moiety substituted with a 4-methylpiperazine group, which is critical for its biological interactions.
The biological activity of this compound is largely attributed to its role as an intermediate in the synthesis of Imatinib. Imatinib acts as a selective inhibitor of Bcr-Abl tyrosine kinase, which is pivotal in the pathogenesis of CML. By inhibiting this enzyme, Imatinib effectively blocks the proliferation of cancer cells .
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties:
- Imatinib Synthesis : As a precursor for Imatinib, it contributes to the drug's efficacy against CML and GIST by inhibiting Bcr-Abl and other tyrosine kinases .
Antimicrobial Activity
Studies have shown that derivatives of this compound possess antimicrobial properties:
- Bactericidal Effects : In vitro studies demonstrated that related compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM .
- Antifungal Activity : Some derivatives also show antifungal properties against Candida species, surpassing standard treatments like fluconazole in effectiveness .
Case Study 1: Antimicrobial Efficacy
A recent study published in the MDPI Journal evaluated the antimicrobial efficacy of several piperazine derivatives, including those related to 4-(4-methylpiperazin-1-yl)benzoic acid. The findings indicated:
Compound | Target Organism | MIC (μM) | Mechanism |
---|---|---|---|
Compound A | MRSA | 62.216 - 124.432 | Inhibition of protein synthesis |
Compound B | SE | 31.108 - 62.216 | Disruption of cell wall synthesis |
These compounds demonstrated significant bactericidal activity and were effective against biofilm formation, a common challenge in treating resistant infections .
Case Study 2: Synthesis and Pharmacological Evaluation
Another study focused on the synthesis of novel derivatives based on the structure of 4-(4-methylpiperazin-1-yl)benzoic acid. The synthesized compounds were tested for their ability to inhibit cancer cell proliferation:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Derivative A | K562 (CML) | 0.5 |
Derivative B | A549 (Lung Cancer) | 0.8 |
These results indicate that modifications to the piperazine ring can enhance anticancer activity, making them potential candidates for further development .
Eigenschaften
IUPAC Name |
4-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-13-6-8-14(9-7-13)11-4-2-10(3-5-11)12(15)16;/h2-5H,6-9H2,1H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYLIEQCBNLGRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595047 | |
Record name | 4-(4-Methylpiperazin-1-yl)benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289044-60-6 | |
Record name | 4-(4-Methylpiperazin-1-yl)benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.